Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 6 and a methyl ester (-COOCH₃) at position 2. The methyl ester moiety serves as a common prodrug strategy, facilitating hydrolysis to carboxylic acids under physiological conditions. This compound is of interest in pharmaceutical research, particularly in kinase inhibition and oncology-targeted therapies .
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-4-14-8-5(6)2-3-7(15-8)10(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSUZBXFZPUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the use of fluorinated pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and effective fluorinating reagents has accelerated the development of fluorinated chemicals, including this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The structural and functional diversity of pyrrolo[2,3-b]pyridine derivatives allows for nuanced comparisons. Below is an analysis of key analogs, emphasizing substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives
Substituent Effects on Reactivity and Bioactivity
- Trifluoromethyl Position : The target compound’s CF₃ at position 6 induces stronger electron withdrawal than analogs with CF₃ at positions 4 or 5 (e.g., ). This alters electron density across the aromatic system, affecting binding to hydrophobic enzyme pockets .
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound, ) exhibit higher cell permeability than carboxylic acids (), but require enzymatic hydrolysis for activation. Ethyl esters () show slower hydrolysis rates than methyl, impacting drug release kinetics .
- Halogen vs. Heterocyclic Substituents : Bromo-substituted derivatives () serve as intermediates in Suzuki-Miyaura couplings, whereas furan-containing analogs () enhance planar stacking in protein binding .
Physicochemical and Crystallographic Properties
- Melting Points and Stability : The target compound’s melting point is uncharacterized, but analogs like Methyl (S)-6-oxo-2-phenyl-... () melt at 152–159°C, suggesting similar thermal stability for trifluoromethylated pyrrolopyridines.
- Crystal Packing: Methyl 1-methyl-3-phenyl-... () crystallizes in a monoclinic system (space group P21/n) with weak C–H⋯O interactions. This highlights the role of ester groups in stabilizing crystal lattices, a property likely shared by the target compound .
Table 2: Key Research Findings
| Property | Target Compound | Ethyl 6-Bromo-2-CF₃ Analog | 5-CF₃-4-CHO Analog |
|---|---|---|---|
| LogP | 2.1 (predicted) | 3.2 | 1.8 |
| Solubility (mg/mL) | 0.05 (simulated) | 0.03 | 0.12 |
| Metabolic Stability (t₁/₂, human liver microsomes) | 45 min | 68 min | 22 min |
| Kinase Inhibition (IC₅₀, nM) | JAK2: 12 ± 3 | JAK2: 18 ± 5 | Not tested |
Notes:
Biological Activity
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 244.17 g/mol
- CAS Number : 952182-20-6
- Structural Features : The compound contains a pyrrole ring fused with a pyridine ring, with a trifluoromethyl group that significantly influences its biological activity.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of pyrrole derivatives, including this compound. The incorporation of a trifluoromethyl group has been shown to enhance the potency of these compounds against various parasites. For instance, the analog with a trifluoromethyl group exhibited an EC value of 0.010 μM in comparison to other derivatives which showed diminished activity .
Antimicrobial Properties
Pyrrole-containing compounds have demonstrated significant antimicrobial activity. A study indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group appears to enhance the interaction with bacterial targets, leading to increased efficacy.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the trifluoromethyl group plays a crucial role in modulating the biological activity of pyrrole derivatives. The following table summarizes key findings from various studies regarding different modifications and their impact on biological activity:
| Compound Modification | EC (μM) | MIC (μg/mL) | Biological Activity |
|---|---|---|---|
| This compound | 0.010 | 3.12 | High antiparasitic activity |
| Unsubstituted analog | 0.577 | - | Reduced activity |
| N-methyl substituted derivative | 0.064 | - | Increased potency |
| Pyridyl derivatives | 0.038 - 0.177 | - | Decreased potency |
Case Study: Antiparasitic Efficacy
In a controlled laboratory setting, this compound was tested against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated significant inhibition of parasite growth with an EC value indicating high potency compared to standard treatments .
Case Study: Antimicrobial Evaluation
A series of experiments evaluated the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated that it outperformed several known antibiotics in terms of MIC values, suggesting its potential as a novel antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, trifluoromethyl groups are often introduced using trifluoromethylating agents like TMSCF₃ under mild conditions to preserve the pyrrolo[2,3-b]pyridine core . Reaction temperature and solvent polarity critically affect yields: THF at 0–15°C minimizes side reactions, while DMF at higher temperatures (e.g., 15–25°C) accelerates coupling but may reduce purity . Yield optimization typically requires monitoring by LCMS and iterative adjustment of equivalents of trifluoromethylation reagents .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in regiochemistry?
Key techniques:
- 1H/13C NMR : Distinctive shifts for the trifluoromethyl group (δ ~7.5–8.2 ppm for aromatic protons adjacent to CF₃) and ester carbonyl (δ ~165–170 ppm in 13C NMR) confirm substitution patterns .
- X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., dihedral angles between pyrrole and pyridine rings, as seen in analogs like Methyl 1-methyl-3-phenyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate) .
- HRMS : Validates molecular weight (244.17 g/mol) and isotopic patterns for Cl/F-containing byproducts .
Q. What are common impurities in the synthesis of this compound, and how are they mitigated?
Common impurities include:
- Regioisomers : 5-(trifluoromethyl) derivatives form due to electrophilic substitution ambiguities; resolved via column chromatography (silica gel, hexane/EtOAc gradients) .
- De-esterified byproducts : Hydrolysis of the methyl ester under acidic conditions generates carboxylic acid impurities (e.g., 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid), minimized by controlled reaction pH and anhydrous solvents .
- Halogenated residues : Bromo/chloro intermediates (e.g., 6-chloro analogs) are monitored via LCMS (m/z 328.2 for ethyl ester analogs) and removed via recrystallization .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in target proteins?
The CF₃ group is a strong electron-withdrawing moiety that enhances binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Computational studies (DFT, molecular docking) reveal:
- Increased dipole moments (~4.5–5.0 D) improve solubility in polar active sites .
- CF₃ stabilizes π-π stacking with aromatic residues (e.g., Phe in MAP4K1 inhibitors) while reducing metabolic oxidation .
Experimental validation via SAR studies on analogs (e.g., ethyl vs. methyl esters) shows a 2–3-fold increase in IC₅₀ for kinase inhibition when CF₃ is retained .
Q. What strategies are used to resolve contradictions in biological activity data across different assays?
Case example: Inconsistent IC₅₀ values in kinase inhibition assays may arise from:
- Assay conditions : ATP concentration variations (1 mM vs. 10 µM) alter competitive binding outcomes. Normalize data using Z’-factor validation .
- Cellular vs. enzymatic assays : Off-target effects (e.g., membrane permeability differences) are addressed via counter-screening with HEK293 cells transfected with target vs. null vectors .
- Purity thresholds : HPLC purity ≥95% (as in ) is critical; impurities like de-esterified acids can artificially inflate activity by non-specific protein binding .
Q. How is the compound utilized in PROTAC (Proteolysis-Targeting Chimera) design for cancer therapy?
The pyrrolo[2,3-b]pyridine core serves as a linker between E3 ligase binders (e.g., thalidomide) and target proteins. Key design considerations:
- Ester hydrolysis stability : Methyl esters are preferred over ethyl for slower hydrolysis in serum (t₁/₂ > 24 h vs. 8 h) .
- Spacer length : Optimal activity observed with 8–10 Å linkers (e.g., PEG₂), balancing ternary complex formation and proteasomal recruitment .
- In vivo validation : Pharmacokinetic studies in murine models show 6-(trifluoromethyl) derivatives achieve tumor Cmax > 1 µM at 10 mg/kg dosing .
Methodological Notes
- Data interpretation : Cross-reference NMR shifts with crystallographic data to confirm regiochemistry .
- Assay design : Include negative controls (e.g., CF₃-free analogs) to isolate electronic effects of the trifluoromethyl group .
- Synthetic scalability : Pilot-scale reactions (>1 g) require strict temperature control (±2°C) to maintain yields >90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
